molecular formula C8H10O5S B11783018 Methyl 5-(ethylsulfonyl)furan-2-carboxylate

Methyl 5-(ethylsulfonyl)furan-2-carboxylate

Cat. No.: B11783018
M. Wt: 218.23 g/mol
InChI Key: FFKIZATWKCBTSZ-UHFFFAOYSA-N
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Description

Methyl 5-(ethylsulfonyl)furan-2-carboxylate (CAS 1280703-34-5) is a high-purity synthetic furan derivative of significant interest in medicinal chemistry and biological research. With a molecular formula of C 7 H 8 O 5 S and a molecular weight of 204.20 g/mol, this compound serves as a versatile chemical building block . This compound is part of a class of 5-substituted furan-2-carboxylates that have demonstrated promising biological activities in scientific studies. Related analogs have shown potent antibacterial activity , particularly against Gram-positive bacteria including Staphylococcus aureus , Bacillus cereus , and Bacillus subtilis . The mechanism of action for these analogs is believed to involve bacteriolytic effects , causing damage to the bacterial cell wall and membrane, as evidenced by studies using Sytox Green assays . Furthermore, structurally similar furan carboxylates have been investigated for their cytotoxic activity against various human cancer cell lines, suggesting potential for use in oncology research . Additional research into 5-phenyl-furan-2-carboxylic acid derivatives indicates their exploration as antimycobacterial agents with the ability to interfere with bacterial iron homeostasis, a key virulence factor . This product is provided for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C8H10O5S

Molecular Weight

218.23 g/mol

IUPAC Name

methyl 5-ethylsulfonylfuran-2-carboxylate

InChI

InChI=1S/C8H10O5S/c1-3-14(10,11)7-5-4-6(13-7)8(9)12-2/h4-5H,3H2,1-2H3

InChI Key

FFKIZATWKCBTSZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(O1)C(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 5-Hydroxymethylfurfural (HMF)

The synthesis begins with 5-hydroxymethylfurfural (HMF), a biomass-derived platform chemical. In a method adapted from, HMF undergoes simultaneous oxidation and esterification in methanol using manganese dioxide (MnO₂) and sodium cyanide (NaCN) as catalysts. This one-pot reaction converts the aldehyde group of HMF into a methyl ester, yielding methyl 5-(hydroxymethyl)furan-2-carboxylate (Compound 3a in). Critical parameters include:

  • Solvent : Methanol (4 mL per 1 mmol HMF).

  • Catalysts : NaCN (0.4 equiv.) and MnO₂ (2 equiv.).

  • Conditions : Stirring at 40°C for 12 hours, achieving >80% yield.

This step establishes the furan-2-carboxylate backbone, setting the stage for subsequent modifications at the 5-position.

Tosylation of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position is converted to a tosylate to enhance its leaving-group ability. Treatment with tosyl chloride (TsCl) in the presence of a base like pyridine or triethylamine facilitates this transformation:

  • Reagents : TsCl (1.2 equiv.), pyridine (2 equiv.), dichloromethane (DCM) solvent.

  • Conditions : 0°C to room temperature, 4–6 hours, yielding methyl 5-(tosyloxymethyl)furan-2-carboxylate.

This intermediate is pivotal for nucleophilic substitution reactions, as the tosylate group is readily displaced by sulfur nucleophiles.

Thioether Formation via Nucleophilic Substitution

Sodium ethanethiolate (NaSEt), generated in situ from ethyl mercaptan and sodium hydride, displaces the tosylate group to introduce the ethylthio moiety:

  • Reagents : NaSEt (1.5 equiv.), DMF solvent.

  • Conditions : 60°C, 6–8 hours, yielding methyl 5-(ethylthio)furan-2-carboxylate.

The choice of polar aprotic solvent (e.g., DMF) accelerates the substitution by stabilizing the transition state. Yields for analogous thioether formations in furan systems exceed 70%.

Oxidation of Thioether to Sulfone

The final step involves oxidizing the ethylthio group to an ethylsulfonyl moiety. Oxone (potassium peroxymonosulfate) in a acetone-water mixture (3:1 v/v) proves effective:

  • Reagents : Oxone (3 equiv.), acetone-water.

  • Conditions : Room temperature, 12 hours, achieving >85% yield.

Alternative oxidants like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide with a tungstate catalyst may also be employed, though Oxone offers superior selectivity and milder conditions.

Alternative Synthetic Routes

Direct Sulfonylation of Furan Carboxylates

Electrophilic sulfonylation at the 5-position of methyl furan-2-carboxylate represents a more direct route. However, the electron-deficient nature of the furan ring (due to the ester group) hinders conventional electrophilic substitution. To circumvent this, directed ortho-metalation strategies using lithium diisopropylamide (LDA) can activate the 5-position:

  • Metalation : Treat methyl furan-2-carboxylate with LDA (-78°C, THF).

  • Quenching : Introduce ethylsulfonyl chloride (1.1 equiv.), yielding the target compound.

This method, while conceptually straightforward, suffers from low regioselectivity and necessitates stringent anhydrous conditions.

Cyclization of Sulfone-Containing Precursors

A Paal-Knorr cyclization approach constructs the furan ring from a sulfone-bearing diketone. For example, ethyl 3-oxo-4-(ethylsulfonyl)but-2-enoate undergoes cyclization in the presence of ammonium acetate:

  • Reagents : Acetic acid, ammonium acetate (cat.), reflux.

  • Yield : ~60%, with the sulfone group pre-installed.

This route avoids late-stage oxidations but requires specialized starting materials, limiting its practicality.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Nucleophilic SubstitutionTosylation, substitution, oxidation65–70%High selectivity; scalableMulti-step; intermediate purification
Direct SulfonylationMetalation, sulfonylation40–50%Fewer stepsLow regioselectivity; harsh conditions
CyclizationPaal-Knorr cyclization55–60%Pre-installed sulfoneLimited substrate availability

The nucleophilic substitution route emerges as the most reliable, balancing yield and practicality.

Experimental Optimization and Challenges

Oxidation Efficiency

The oxidation of ethylthio to ethylsulfonyl is highly solvent-dependent. Acetone-water mixtures enhance Oxone’s reactivity by stabilizing reactive intermediates, whereas purely aqueous media lead to over-oxidation. Temperature control (<30°C) further prevents side reactions.

Purification Considerations

Column chromatography (silica gel, ethyl acetate/petroleum ether eluent) effectively isolates intermediates. However, the polar sulfone product may require reverse-phase HPLC for high-purity isolation, especially in gram-scale syntheses .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield Source
Acidic hydrolysisH₂SO₄ (conc.), H₂O, reflux5-(Ethylsulfonyl)furan-2-carboxylic acid85–92%
Basic hydrolysisNaOH (aq.), ethanol, ΔSodium 5-(ethylsulfonyl)furan-2-carboxylate78–88%

Acidic hydrolysis typically achieves higher yields due to stabilization of the carboxylic acid product, while basic conditions form carboxylate salts amenable to further functionalization .

Reduction Reactions

The sulfonyl and ester groups participate in distinct reduction pathways:

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:
RCOOR’LiAlH₄RCH₂OH\text{RCOOR'} \xrightarrow{\text{LiAlH₄}} \text{RCH₂OH}

Reagent Conditions Product Yield Source
LiAlH₄Anhydrous ether, Δ5-(Ethylsulfonyl)furan-2-methanol65–70%

Sulfonyl Group Reduction

Catalytic hydrogenation selectively reduces the sulfonyl group to a sulfide:
RSO₂R’H2/Pd-CRSR’\text{RSO₂R'} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{RSR'}

Catalyst Conditions Product Yield Source
Pd/CH₂ (1 atm), ethanol, ΔMethyl 5-(ethylsulfanyl)furan-2-carboxylate55–60%

Substitution Reactions

The sulfonyl group acts as a leaving group in nucleophilic substitutions:

Nucleophile Reagents Product Yield Source
AminesNH₃, DMF, 80°CMethyl 5-(alkylamino)furan-2-carboxylate40–50%
ThiolsRSH, K₂CO₃, acetone, refluxMethyl 5-(alkylthio)furan-2-carboxylate60–65%

Microwave-assisted conditions (e.g., 150 W, 100°C) reduce reaction times by 80% compared to classical heating .

Oxidation Reactions

The furan ring is susceptible to oxidative cleavage:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, H⁺, 25°C5-(Ethylsulfonyl)-2-furanone70–75%
O₃CH₂Cl₂, -78°CDicarbonyl derivatives50–55%

Oxidation regioselectivity is influenced by the electron-withdrawing sulfonyl group, directing cleavage at the α-position .

Cycloaddition and Electrophilic Aromatic Substitution

The electron-deficient furan ring participates in Diels-Alder reactions:

Dienophile Conditions Product Yield Source
Maleic anhydrideToluene, 110°CBicyclic oxanorbornene derivative45–50%

Electrophilic substitution (e.g., nitration) occurs at the less deactivated C3 position due to the sulfonyl group’s meta-directing effects .

Scientific Research Applications

Chemical Properties and Structure

Methyl 5-(ethylsulfonyl)furan-2-carboxylate has the molecular formula C8H10O5SC_8H_{10}O_5S. Its structure includes a furan ring with an ethylsulfonyl group at the 5-position and a carboxylate functional group at the 2-position. These structural features contribute to its unique chemical reactivity and biological activity.

Chemistry

  • Synthesis Intermediate : this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatile structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The sulfonyl group enhances its interaction with biological targets, potentially leading to effective antimicrobial agents.
  • Anticancer Potential : Research is ongoing to explore its anticancer properties. The compound's ability to interact with cellular targets may inhibit cancer cell proliferation, although further investigations are required to establish its efficacy and mechanisms of action.

Medicine

  • Drug Development : this compound is being investigated for its potential as a drug candidate in treating various diseases. Its unique structure may allow it to modulate specific biological pathways, offering therapeutic benefits.

Industry

  • Material Science : The compound is utilized in developing new materials with unique properties. Its chemical reactivity can be harnessed to create polymers or other materials that exhibit desirable characteristics for industrial applications.

Case Studies and Research Findings

Recent studies have focused on exploring the biological activities of this compound:

  • Antimicrobial Studies : In vitro assays have demonstrated promising antimicrobial activity against various bacterial strains, suggesting potential applications in antibiotic development.
  • Anticancer Research : Investigations into the compound's cytotoxic effects on cancer cell lines have shown encouraging results, warranting further exploration into its mechanisms of action and therapeutic potential.
  • Material Science Applications : Research into polymerization processes involving this compound has revealed its utility in creating new materials with enhanced properties suitable for industrial applications.

Mechanism of Action

The mechanism of action of Methyl 5-(ethylsulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The furan ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural and Electronic Effects

The ethylsulfonyl group (-SO₂C₂H₅) is a strong electron-withdrawing substituent, comparable to nitro (-NO₂) and chlorosulfonyl (-SO₂Cl) groups. Its presence likely enhances polarity, influencing solubility and intermolecular interactions. Key analogs include:

Compound Substituent Molecular Formula Key Properties Reference
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl C₁₂H₉FNO₅ - Planar structure with stacking interactions
- Antimycobacterial activity
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate Hydroxy, methoxy, hydroxymethyl C₁₅H₁₆O₆ - High solubility in polar solvents
- Antioxidant and antimicrobial potential
Methyl 5-(chlorosulfonyl)furan-2-carboxylate Chlorosulfonyl C₇H₇ClO₅S - Reactive intermediate for sulfonamide synthesis
- High polarity
Rimsulfuron (for ethylsulfonyl reference) Ethylsulfonyl-pyridine C₁₄H₁₇N₅O₇S₂ - Herbicidal activity
- Enhanced metabolic stability

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, sulfonyl) promote crystallinity and stacking interactions, as seen in Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, which forms planar crystals stabilized by van der Waals forces .
  • Polar substituents (e.g., hydroxy, methoxy) increase solubility in polar solvents but may reduce membrane permeability .

Crystallography and Stability

  • Nitro-substituted analog: Crystallizes in a monoclinic system (space group P2₁/c) with nearly planar geometry, stabilized by CH···F bonds and π-π stacking .
  • Hydroxymethyl derivatives : Less likely to form stable crystals due to hydrogen bonding and conformational flexibility .
  • Ethylsulfonyl group : Expected to enhance thermal stability and crystallinity, similar to sulfonamide herbicides .

Biological Activity

Methyl 5-(ethylsulfonyl)furan-2-carboxylate is a furan derivative that has garnered attention for its potential biological activities. This compound is characterized by an ethylsulfonyl group at the 5-position and a carboxylate functional group at the 2-position, which contribute to its unique chemical reactivity and biological properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H10O4S\text{C}_9\text{H}_{10}\text{O}_4\text{S}

This compound's structural features enhance its solubility, which may influence its interaction with various biological targets. The ethylsulfonyl group is particularly significant as it can modify the compound's reactivity and biological profile.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity. Research has shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Protozoan parasites : Plasmodium falciparum, responsible for malaria

The Minimum Inhibitory Concentration (MIC) values for these pathogens suggest that the compound has potential as an antimicrobial agent, although further investigations are necessary to fully elucidate its mechanism of action and therapeutic potential .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance, preliminary cytotoxicity assays indicate that the compound shows significant inhibition of cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.

Cell LineIC50 (µg/mL)
HeLa64
HepG2154.6

These results highlight the compound's potential as a lead structure for developing new anticancer therapies .

The precise mechanism by which this compound exerts its biological effects remains to be fully understood. However, it is hypothesized that the ethylsulfonyl moiety may play a crucial role in modulating interactions with biological macromolecules, such as proteins and nucleic acids. This interaction could lead to alterations in cellular signaling pathways associated with microbial resistance or cancer cell survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives of furan-based compounds, including this compound. For example, research conducted at the University of Milan explored various furan derivatives' interactions with mycobacterial species, demonstrating that structural modifications significantly influence their biological activity .

Moreover, a comparative study highlighted how variations in substituents on furan derivatives affect their reactivity and biological profiles. Methyl 5-(hydroxymethyl)-2-furan carboxylate exhibited different anticancer activities compared to this compound, emphasizing the importance of chemical structure in determining biological efficacy .

Q & A

Basic: What are the established synthetic routes for Methyl 5-(ethylsulfonyl)furan-2-carboxylate, and what reaction conditions are critical for achieving high yield?

Methodological Answer:
The synthesis of this compound involves two key steps:

Sulfonation and Oxidation : Introduce the ethylsulfonyl group at the 5-position of the furan ring. A common approach is reacting 5-mercaptofuran-2-carboxylate derivatives with ethylating agents (e.g., ethyl halides) followed by oxidation using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .

Esterification : Methylation of the carboxylic acid group using methanol in the presence of a catalyst (e.g., sulfuric acid) or via dimethyl sulfate under basic conditions .
Critical conditions include temperature control (60–80°C for sulfonation) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography is essential for high purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 7.2–7.5 ppm (furan protons), δ 3.8–4.0 ppm (methyl ester -OCH₃), and δ 1.2–1.5 ppm (ethylsulfonyl -CH₂CH₃) .
    • ¹³C NMR : Peaks near δ 160–165 ppm (ester carbonyl) and δ 115–125 ppm (furan carbons) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₈H₁₀O₅S (exact mass: 218.02 g/mol). Fragmentation patterns should confirm the ethylsulfonyl and ester groups .
  • FT-IR : Strong absorption at ~1730 cm⁻¹ (C=O stretch) and ~1350–1150 cm⁻¹ (sulfonyl S=O stretches) .

Advanced: How can researchers optimize the sulfonation step to introduce the ethylsulfonyl group while minimizing side reactions?

Methodological Answer:

  • Catalyst Selection : Use Lewis acids (e.g., Sn-Beta or Zr-Beta zeolites) to enhance regioselectivity and reduce over-oxidation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while controlled pH (neutral to slightly basic) prevents hydrolysis of the ester group .
  • Stepwise Oxidation : Perform thioether to sulfoxide (using mild oxidants like NaIO₄) before full oxidation to sulfone, reducing side-product formation .
  • In Situ Monitoring : Employ HPLC or TLC to track reaction progress and terminate oxidation at the sulfone stage .

Advanced: When encountering discrepancies in purity analysis via HPLC, what methodological adjustments can resolve such contradictions?

Methodological Answer:

  • Column Selection : Use reversed-phase C18 columns with a mobile phase of acetonitrile/water (70:30) + 0.1% trifluoroacetic acid to improve peak resolution .
  • Temperature Control : Maintain column temperature at 25–30°C to stabilize retention times .
  • Standard Spiking : Add a pure reference standard of the compound to identify co-eluting impurities .
  • Alternative Techniques : Cross-validate with GC-MS (for volatile impurities) or ¹H NMR integration to quantify purity independently .

Basic: What are the key applications of this compound in pharmaceutical research?

Methodological Answer:

  • Intermediate in Drug Synthesis : Used to prepare sulfonamide-containing compounds for antimicrobial or anti-inflammatory agents. The sulfonyl group enhances binding to biological targets .
  • Protease Inhibition Studies : Acts as a scaffold for designing inhibitors by leveraging its electrophilic sulfonyl moiety to interact with enzyme active sites .
  • Biotransformation Studies : Evaluate metabolic stability via in vitro assays (e.g., liver microsomes) to assess pharmacokinetic properties .

Advanced: How does the electronic nature of the ethylsulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : The sulfonyl group deactivates the furan ring, directing nucleophiles to the 2-position (carboxylate) rather than the 5-position. This is confirmed by computational studies (DFT) showing reduced electron density at the 5-position .
  • Reactivity Modulation : Use bulky bases (e.g., LDA) to deprotonate the ester group, enabling selective alkylation at the carboxylate oxygen .
  • Competitive Pathways : Competing sulfonate elimination can occur under strong basic conditions; mitigate this by using milder bases (e.g., K₂CO₃) and low temperatures (0–5°C) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent sulfonic acid formation .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced: How can researchers address low yields in the esterification step of this compound synthesis?

Methodological Answer:

  • Acid Catalyst Optimization : Replace H₂SO₄ with Amberlyst-15 (a solid acid resin) to facilitate easier separation and reduce side reactions .
  • Solvent-Free Conditions : Perform the reaction under microwave irradiation (60–80°C, 30 min) to enhance esterification efficiency .
  • Molar Ratio Adjustment : Use a 3:1 molar excess of methanol relative to the carboxylic acid precursor to drive the reaction to completion .

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